Antibacterial agent 206

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

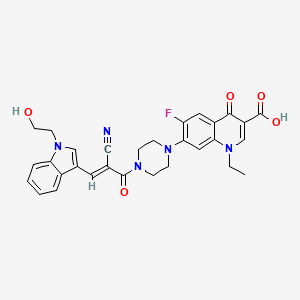

Molecular Formula |

C30H28FN5O5 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

7-[4-[(E)-2-cyano-3-[1-(2-hydroxyethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C30H28FN5O5/c1-2-33-18-23(30(40)41)28(38)22-14-24(31)27(15-26(22)33)34-7-9-35(10-8-34)29(39)19(16-32)13-20-17-36(11-12-37)25-6-4-3-5-21(20)25/h3-6,13-15,17-18,37H,2,7-12H2,1H3,(H,40,41)/b19-13+ |

InChI Key |

SYDGSTNTFZHTAX-CPNJWEJPSA-N |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CCO)/C#N)F)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CCO)C#N)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Faceted Antibacterial Agent 206: A Technical Overview of Two Novel Compounds

A comprehensive analysis of the mechanisms of action for two distinct antimicrobial compounds, both identified as "Antibacterial agent 206," reveals multifaceted strategies to combat bacterial growth and resistance. This technical guide, intended for researchers, scientists, and drug development professionals, delineates the distinct modes of action of an indolylacryloyl-derived oxacin and a carbapenem antibiotic, supported by quantitative data, detailed experimental methodologies, and visual representations of their respective molecular pathways.

Indolylacryloyl-Derived Oxacin (Compound 10e): A Multi-Target Approach to Bacterial Eradication

This compound, also identified as compound 10e, is a novel indolylacryloyl-derived oxacin demonstrating a broad spectrum of antibacterial activity. Its efficacy stems from a multi-pronged attack on bacterial cells, encompassing membrane disruption, induction of oxidative stress, and inhibition of DNA replication. This agent also shows promise in combating antibiotic resistance through the reduction of exopolysaccharides and elimination of biofilms.

Mechanism of Action

The antibacterial activity of the indolylacryloyl-derived oxacin 206 is characterized by a cascade of events that ultimately lead to bacterial cell death.

-

Membrane Integrity Disruption: The initial interaction of the compound with bacteria involves the destabilization of the cell membrane. This disruption leads to increased permeability, leakage of intracellular components, and a breakdown of the essential electrochemical gradients necessary for cellular function.

-

Reactive Oxygen Species (ROS) Accumulation: Following membrane damage, there is a significant increase in the intracellular concentration of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. This surge in ROS induces oxidative stress, leading to widespread damage of cellular macromolecules, including proteins, lipids, and nucleic acids.

-

DNA Replication Inhibition: The compound and its downstream effects interfere with the process of DNA replication. This may occur through direct interaction with DNA or by inhibiting essential enzymes involved in the replication machinery, such as DNA gyrase. The culmination of membrane damage, oxidative stress, and stalled DNA replication proves lethal to the bacteria.

-

Anti-Biofilm Activity: A key attribute of this antibacterial agent is its ability to reduce the production of exopolysaccharides, a major component of bacterial biofilms. By doing so, it can effectively eliminate existing biofilms and attenuate the development of drug resistance, which is often associated with the protective biofilm matrix.

Quantitative Data

| Parameter | Bacterial Strain(s) | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | Enterococcus, Staphylococcus, Escherichia, Acinetobacter, and Pseudomonas strains | 0.25-1 µg/mL | [1][2][3] |

Experimental Protocols

The MIC of the indolylacryloyl-derived oxacin 206 was determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton broth (MHB). The cultures were then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A stock solution of the compound was serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted compound was inoculated with the bacterial suspension. The plate was then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Intracellular ROS levels were quantified using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

Bacterial Culture and Treatment: Bacteria were grown to the mid-logarithmic phase and then treated with the antibacterial agent at its MIC for a specified duration.

-

Staining: The treated bacterial cells were washed and then incubated with DCFH-DA in phosphate-buffered saline (PBS) in the dark.

-

Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

The ability of the compound to eradicate pre-formed biofilms was assessed using the crystal violet staining method.

-

Biofilm Formation: Bacterial strains were allowed to form biofilms in 96-well plates by incubating a bacterial suspension in a suitable growth medium for 24-48 hours.

-

Treatment: The planktonic cells were removed, and the established biofilms were treated with various concentrations of the antibacterial agent for 24 hours.

-

Staining and Quantification: The wells were washed to remove non-adherent cells, and the remaining biofilm was stained with a 0.1% crystal violet solution. The bound dye was then solubilized with 30% acetic acid, and the absorbance was measured at 570 nm. A decrease in absorbance indicates biofilm eradication.

Visualizations

Carbapenem MA-1-206: A Potent Inhibitor of OXA-23 Carbapenemase

The second compound identified as "this compound" is the carbapenem antibiotic MA-1-206. This agent demonstrates significant potency against the opportunistic pathogen Acinetobacter baumannii, particularly strains that have developed resistance to conventional carbapenems through the production of carbapenem-hydrolyzing β-lactamases. The primary mechanism of action of MA-1-206 is the potent inhibition of the OXA-23 carbapenemase.

Mechanism of Action

MA-1-206's efficacy against carbapenem-resistant A. baumannii lies in its ability to circumvent the primary resistance mechanism.

-

Inhibition of OXA-23 Carbapenemase: OXA-23 is a class D β-lactamase that effectively hydrolyzes and inactivates traditional carbapenem antibiotics. MA-1-206 acts as a potent inhibitor of this enzyme.

-

Impeded Deacylation: The inhibitory action of MA-1-206 is achieved by forming a stable acyl-enzyme intermediate with the OXA-23 enzyme. This complex is highly resistant to deacylation, the process by which the enzyme would typically release the hydrolyzed antibiotic and regenerate its active state. By impeding deacylation, MA-1-206 effectively sequesters the OXA-23 enzyme, preventing it from inactivating other carbapenem molecules and allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.

Quantitative Data

| Parameter | Bacterial Strain(s) | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii producing OXA-23 | More potent than meropenem and imipenem | |

| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii producing OXA-24/40 | More potent than meropenem and imipenem | |

| Enzyme Inhibition (OXA-23) | - | Reversible inhibitor | |

| Mechanism of Inhibition | - | Impedes deacylation |

Experimental Protocols

The MICs of MA-1-206 against A. baumannii strains were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strains: A panel of well-characterized A. baumannii strains, including those expressing OXA-23 and other carbapenemases, were used.

-

Assay Conditions: The assay was performed in cation-adjusted Mueller-Hinton broth.

-

Procedure: The protocol followed the standard broth microdilution procedure as outlined in section 1.3.1.

The inhibitory activity of MA-1-206 against purified OXA-23 was characterized using spectrophotometric assays.

-

Enzyme Purification: The OXA-23 β-lactamase was expressed and purified to homogeneity.

-

Kinetic Measurements: The hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin) by OXA-23 was monitored in the presence and absence of MA-1-206.

-

Data Analysis: The kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), were determined by fitting the data to the Michaelis-Menten equation. The inhibition constant (Ki) for MA-1-206 was determined from competitive inhibition models.

The structural basis for the inhibition of OXA-23 by MA-1-206 was determined by X-ray crystallography.

-

Crystallization: Crystals of the OXA-23 enzyme were grown.

-

Soaking: The crystals were soaked in a solution containing MA-1-206 to form the enzyme-inhibitor complex.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the three-dimensional structure of the OXA-23-MA-1-206 complex was determined and refined.

Visualizations

References

What is the chemical structure of "Antibacterial agent 206"?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, antibacterial activity, and mechanism of action of Antibacterial Agent 206, also identified as Compound 10e. The information is compiled from recent scientific literature for an audience of researchers, scientists, and drug development professionals.

Core Compound Information

This compound (Compound 10e) is a novel, broad-spectrum antibacterial agent belonging to the class of indolylacryloyl-derived oxacins (IDOs). It has demonstrated potent activity against a range of bacterial strains, including those resistant to conventional antibiotics.

Chemical Structure:

-

Systematic Name: (Z)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)-2-((7-(4-ethylpiperazin-1-yl)-6-fluoro-1-oxo-1,4-dihydroquinolin-3-yl)oxy)acrylonitrile

-

Molecular Formula: C30H28FN5O5

-

SMILES: O=C(N1CCN(C2=C(F)C=C3C(N(CC)C=C(C(O)=O)C3=O)=C2)CC1)/C(C#N)=C/C4=CN(CCO)C5=C4C=CC=C5

(Structure visualization can be generated from the SMILES string using appropriate chemical drawing software.)

Quantitative Data: In Vitro Antibacterial Activity

Compound 10e exhibits a broad spectrum of antibacterial activity. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below. These values indicate the lowest concentration of the agent that prevents visible growth of a microorganism.

| Bacterial Strain | Type | MIC (µg/mL)[1] |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 1 |

| Staphylococcus aureus (MSSA) | Gram-positive | 0.25 - 1 |

| Enterococcus faecalis (VRE) | Gram-positive | 0.25 - 1 |

| Escherichia coli | Gram-negative | 0.25 - 1 |

| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1 |

| Klebsiella pneumoniae | Gram-negative | 0.25 - 1 |

Note: The provided MIC range is a summary from the primary literature. Specific values for each strain can be found in the cited publication.

Mechanism of Action

This compound (Compound 10e) employs a multi-targeted mechanism of action, which is advantageous in overcoming bacterial resistance.[1] The key pathways of its antibacterial effect are:

-

Disruption of Bacterial Membrane Integrity: The compound compromises the physical structure of the bacterial cell membrane, leading to leakage of intracellular components and cell death.

-

Induction of Oxidative Stress: It promotes the accumulation of reactive oxygen species (ROS) within the bacterial cell, causing damage to essential biomolecules such as proteins, lipids, and nucleic acids.

-

Inhibition of DNA Replication: Compound 10e binds to bacterial DNA and DNA gyrase, forming stable complexes that inhibit the process of DNA replication, ultimately halting cell division.[1]

-

Anti-Biofilm Activity: The agent effectively reduces the production of exopolysaccharides, which are key components of the biofilm matrix. This action helps in the elimination of established biofilms and can mitigate the development of drug resistance.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the characterization of this compound (Compound 10e), as described in the primary literature.

Synthesis of Compound 10e

The synthesis of Compound 10e is an eight-step process starting from 3,4-difluoroaniline.[1] The general workflow is outlined in the diagram below. For detailed reaction conditions, reagents, and purification methods, please refer to the supplementary information of the cited publication.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of Compound 10e was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth (MHB).

-

Serial Dilution of Compound: Compound 10e was serially diluted in MHB in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum was added to each well. The plates were then incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Biofilm Eradication Assay

-

Biofilm Formation: Bacterial strains were cultured in 96-well plates in tryptic soy broth (TSB) supplemented with glucose to allow for biofilm formation over a period of 24 hours.

-

Treatment: After the formation of biofilms, the planktonic cells were removed, and fresh medium containing various concentrations of Compound 10e was added.

-

Incubation and Staining: The plates were incubated for another 24 hours. Subsequently, the wells were washed, and the remaining biofilm was stained with crystal violet.

-

Quantification: The crystal violet was solubilized, and the absorbance was measured to quantify the remaining biofilm mass.

Reactive Oxygen Species (ROS) Measurement

The intracellular accumulation of ROS was measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

Bacterial Culture and Treatment: Bacterial cells were grown to the mid-logarithmic phase and then treated with Compound 10e.

-

Loading of Fluorescent Probe: The cells were harvested, washed, and then incubated with DCFH-DA.

-

Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microplate reader. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

Visualizations

References

An In-depth Technical Guide to the Discovery and Origin of Antibacterial Agent AB206 (Miloxacin)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and foundational research of the antibacterial agent AB206, later known as miloxacin. AB206 is a novel naphthyridine derivative structurally related to nalidixic acid, notable for its potent activity against a range of Gram-negative bacteria, including many strains resistant to nalidixic acid.[1][2][3] This document collates quantitative data on its antibacterial efficacy, details the experimental protocols employed in its initial characterization, and visualizes its mechanism of action and experimental workflows. The information is derived from the seminal research published in 1980, which introduced AB206 to the scientific community.

Introduction and Origin

Antibacterial agent AB206, chemically identified as 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-4,5-g quinoline 7-carboxylic acid, emerged from research focused on developing new nalidixic acid analogs with an improved antibacterial spectrum and potency.[1][2][3] It is classified as a quinolone antibiotic, a class of synthetic chemotherapeutic agents that exert their bactericidal effects by inhibiting DNA synthesis.[3] The initial discovery and characterization of AB206 were detailed in a series of publications in 1980 by T. Nagate, S. Kurashige, and S. Mitsuhashi, among other collaborators.[1][2] Their work demonstrated that AB206 was significantly more active than its predecessor, nalidixic acid, against clinically important Gram-negative pathogens and also showed efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, which were typically resistant to nalidixic acid.[1][2][3]

Quantitative Data Summary

The initial studies on AB206 provided key quantitative metrics of its antibacterial activity, both in vitro and in vivo. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Antibacterial Activity of AB206 Compared to Nalidixic Acid

| Bacterial Species | AB206 Potency Relative to Nalidixic Acid |

| Gram-negative clinical isolates | 4 to 18 times more active[1][2][3] |

| Staphylococcus aureus | Active (strains resistant to nalidixic acid were susceptible)[1][2][3] |

| Pseudomonas aeruginosa | Active (strains resistant to nalidixic acid were susceptible)[1][2][3] |

Table 2: In Vivo Chemotherapeutic Effects of AB206 in Experimentally Infected Mice (Oral Administration)

| Pathogen in Mouse Infection Model | AB206 Potency Relative to Nalidixic Acid |

| Escherichia coli | 2 to 4 times more potent[1][2][3] |

| Klebsiella pneumoniae | 2 to 4 times more potent[1][2][3] |

| Proteus morganii | 2 to 4 times more potent[1][2][3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the foundational research on AB206. These protocols are reconstructed based on the information available in the abstracts and standard microbiological practices of the era.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the method used to determine the in vitro antibacterial activity of AB206.

-

Bacterial Strains: A diverse panel of clinical isolates, including various species of Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus, were used. Both nalidixic acid-susceptible and -resistant strains were included for comparison.

-

Media Preparation: Mueller-Hinton agar or broth was prepared according to standard procedures to ensure consistent bacterial growth.

-

Antibiotic Preparation: Stock solutions of AB206 and nalidixic acid were prepared in a suitable solvent and then serially diluted to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial cultures were grown to a logarithmic phase and then diluted to a standardized concentration, typically 105 colony-forming units (CFU)/mL.

-

Agar Dilution Method:

-

The prepared antibiotic dilutions were incorporated into molten Mueller-Hinton agar and poured into petri dishes.

-

The standardized bacterial inocula were then spotted onto the surface of the agar plates containing different antibiotic concentrations.

-

Plates were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

-

-

Broth Dilution Method:

-

The antibiotic dilutions were added to tubes containing Mueller-Hinton broth.

-

Each tube was inoculated with the standardized bacterial suspension.

-

Tubes were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the antibiotic that prevented visible turbidity.

-

In Vivo Efficacy in a Mouse Infection Model

This protocol describes the methodology to assess the chemotherapeutic effect of AB206 in vivo.

-

Animal Model: Inbred ICR mice were used for the infection studies.[3]

-

Infection Procedure:

-

Mice were intraperitoneally injected with a lethal dose of a bacterial suspension (e.g., E. coli, K. pneumoniae, or P. morganii). The bacterial inoculum was prepared in a mucin-containing solution to enhance virulence.

-

-

Drug Administration:

-

AB206 and nalidixic acid were suspended in a suitable vehicle for oral administration.

-

The compounds were administered orally to the mice at various doses at specific time points post-infection (e.g., 1 and 6 hours after bacterial challenge).

-

-

Observation and Data Collection:

-

The mice were observed for a period of 7 days.

-

Mortality rates in each treatment group were recorded.

-

-

Efficacy Determination:

-

The 50% effective dose (ED50) was calculated for each compound. The ED50 is the dose of the drug that protects 50% of the infected mice from death.

-

The relative potency of AB206 was determined by comparing its ED50 to that of nalidixic acid.

-

DNA Synthesis Inhibition Assay

This protocol outlines the experiment to determine the mechanism of action of AB206.

-

Bacterial Culture: A susceptible strain of Escherichia coli was grown in a minimal medium to the early logarithmic phase.

-

Radiolabeling: [3H]thymidine was added to the culture medium to specifically label the newly synthesized DNA.

-

Antibiotic Treatment: The bacterial culture was divided into aliquots, and different concentrations of AB206 or nalidixic acid were added. A control group with no antibiotic was also included.

-

Sample Collection: At various time intervals after the addition of the antibiotic, samples were collected from each culture.

-

Measurement of DNA Synthesis:

-

The bacterial cells in each sample were lysed.

-

The macromolecules (including DNA, RNA, and protein) were precipitated using cold trichloroacetic acid (TCA).

-

The precipitate was collected on a filter membrane.

-

The amount of radioactivity incorporated into the TCA-insoluble fraction (representing newly synthesized DNA) was measured using a scintillation counter.

-

-

Data Analysis: The rate of [3H]thymidine incorporation was plotted over time for each antibiotic concentration. A decrease in the rate of incorporation compared to the control indicated inhibition of DNA synthesis. The potency of AB206 was compared to that of nalidixic acid.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of AB206 and a typical experimental workflow.

Caption: Mechanism of action of AB206, a quinolone antibiotic that inhibits DNA gyrase.

Caption: Experimental workflow for determining the in vivo efficacy of AB206 in a mouse model.

Conclusion

The discovery of antibacterial agent AB206 (miloxacin) marked a significant advancement in the development of quinolone antibiotics. The foundational research conducted in 1980 established its superior potency and broader spectrum of activity compared to the parent compound, nalidixic acid.[1][2][3] Its mechanism of action, the inhibition of DNA synthesis, is characteristic of the quinolone class.[4] The detailed experimental protocols for its initial evaluation, from in vitro MIC determination to in vivo efficacy studies, laid the groundwork for its further development. This technical guide serves as a core reference for researchers and professionals in the field of drug discovery, providing a concise yet comprehensive overview of the origins and key scientific data of this important antibacterial agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance of Pseudomonas aeruginosa PAO to nalidixic acid and low levels of beta-lactam antibiotics: mapping of chromosomal genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectrum of Activity for Antibacterial Agent 206

For Researchers, Scientists, and Drug Development Professionals

Abstract: Antibacterial Agent 206 is a novel synthetic compound belonging to the fluoroquinolone class, engineered for broad-spectrum bactericidal activity. This document provides a comprehensive overview of its in vitro activity, mechanism of action, and the detailed experimental protocols used for its evaluation. Quantitative data are presented to facilitate comparative analysis, and key pathways and workflows are visualized to provide a clear understanding of the agent's pharmacological profile.

Spectrum of In Vitro Antibacterial Activity

The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a diverse panel of clinical isolates and reference strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The studies were conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.015 | 0.03 | 0.008 - 0.06 |

| Klebsiella pneumoniae | ATCC 700603 | 0.06 | 0.125 | 0.03 - 0.25 |

| Pseudomonas aeruginosa | ATCC 27853 | 0.25 | 0.5 | 0.125 - 1 |

| Enterobacter cloacae | Clinical Isolate | 0.125 | 0.25 | 0.06 - 0.5 |

| Neisseria gonorrhoeae | WHO Reference | ≤0.008 | 0.015 | ≤0.008 - 0.03 |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.03 | 0.06 | 0.015 - 0.125 |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.5 | 1 | 0.25 - 2 |

| Streptococcus pneumoniae | ATCC 49619 | 0.06 | 0.125 | 0.03 - 0.25 |

| Enterococcus faecalis | ATCC 29212 | 0.125 | 0.25 | 0.06 - 0.5 |

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][3] These type II topoisomerases are responsible for managing the topological state of DNA during replication and transcription.

-

In many Gram-negative bacteria, DNA gyrase is the primary target. Its inhibition prevents the negative supercoiling of DNA, which is crucial for the initiation of replication.[4]

-

In many Gram-positive bacteria, topoisomerase IV is the primary target. Its inhibition interferes with the separation of daughter chromosomes following DNA replication.[4]

This compound forms a stable complex with the enzyme and cleaved DNA, which blocks the movement of the replication fork, leading to double-strand DNA breaks and ultimately cell death.[3][5] This dual-targeting mechanism contributes to its potent bactericidal activity and may lower the frequency of resistance selection.[2]

Mechanism of action for this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[6][7]

Protocol:

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours at 37°C.[8] Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

Drug Dilution: this compound is serially diluted (two-fold) in CAMHB across the wells of a 96-well plate.[8]

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.[9] A growth control well (bacteria without drug) and a sterility control well (broth only) are included on each plate.

-

Incubation: The plates are incubated aerobically at 37°C for 18-24 hours.[6][9]

-

Result Interpretation: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth (turbidity) as observed by the naked eye or a plate reader.[6]

Experimental workflow for MIC determination.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11]

Protocol:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the MIC assay, resulting in a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.

-

Test Setup: Flasks containing CAMHB are prepared with this compound at various concentrations, typically corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without the drug is also included.

-

Inoculation and Incubation: The flasks are inoculated with the bacterial suspension and incubated at 37°C with shaking.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is withdrawn from each flask.[12][13]

-

Quantification: The withdrawn samples are serially diluted in sterile saline or a neutralizing buffer to stop the antimicrobial action.[14] Aliquots of the dilutions are plated onto appropriate agar plates.

-

Colony Counting: After incubation for 24 hours, the number of viable colonies (CFU/mL) is counted for each time point and concentration.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL at a specific time point.[11][12]

Conclusion

This compound demonstrates potent in vitro bactericidal activity against a broad spectrum of clinically relevant Gram-positive and Gram-negative pathogens. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV provides a solid foundation for its efficacy. The standardized protocols outlined herein ensure the reproducibility and reliability of the data presented, supporting its continued development as a promising therapeutic agent.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. protocols.io [protocols.io]

- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 9. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 10. DSpace [helda.helsinki.fi]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. actascientific.com [actascientific.com]

- 14. nelsonlabs.com [nelsonlabs.com]

An In-depth Technical Guide to Antibacterial Agent 206: Target Organisms and Mechanisms

This technical guide provides a comprehensive overview of the antibacterial agents identified as "Agent 206," targeting researchers, scientists, and drug development professionals. The ambiguous designation "Antibacterial agent 206" has been associated with two distinct chemical entities: an oxanthracene derivative referred to as Compound 10e, and a naphthyridine derivative, AB206. This document delineates the known target organisms, quantitative antimicrobial activity, and mechanisms of action for each compound, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and further research.

This compound (Compound 10e)

Compound 10e is an oxanthracene compound derived from indole acryl, exhibiting a broad spectrum of antibacterial activity. Its multifaceted mechanism of action makes it a compound of interest for overcoming microbial resistance.

Target Organisms and In Vitro Activity

Compound 10e has demonstrated potent activity against a wide range of both Gram-positive and Gram-negative bacteria. The reported Minimum Inhibitory Concentration (MIC) for this agent generally falls within the range of 0.25-1 μg/mL against susceptible strains.[1]

| Target Organism Category | General MIC Range (μg/mL) |

| Enterococcus spp. | 0.25 - 1 |

| Staphylococcus spp. | 0.25 - 1 |

| Escherichia spp. | 0.25 - 1 |

| Acinetobacter spp. | 0.25 - 1 |

| Pseudomonas spp. | 0.25 - 1 |

Mechanism of Action

The antibacterial effect of Compound 10e is attributed to a multi-pronged attack on bacterial cells, which includes:

-

Disruption of Membrane Integrity: The compound compromises the physical structure of the bacterial cell membrane, leading to leakage of intracellular components.

-

Accumulation of Reactive Oxygen Species (ROS): It induces oxidative stress within the bacteria by promoting the accumulation of ROS.

-

Inhibition of DNA Replication: Compound 10e interferes with the bacterial DNA replication machinery, halting cell division and proliferation.

Furthermore, this agent has been shown to reduce the production of extracellular polysaccharides, which are key components of biofilms, thereby mitigating a critical factor in antibiotic resistance.

Figure 1: Mechanism of Action for Compound 10e.

Antibacterial Agent AB206

AB206 is a novel naphthyridine derivative, structurally related to nalidixic acid. It has demonstrated significant potency against Gram-negative bacteria, including strains resistant to nalidixic acid.

Target Organisms and In Vitro Activity

AB206 exhibits potent antibacterial activity against a range of clinically relevant Gram-negative bacteria and has also shown efficacy against Staphylococcus aureus and Pseudomonas aeruginosa.[2][3] A key finding is that AB206 is 4 to 18 times more active than its structural analog, nalidixic acid, against many of these organisms.[2][3]

| Target Organism | Number of Strains Tested | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Escherichia coli | 125 | 0.2 - 1.6 | 0.4 | 0.8 |

| Klebsiella pneumoniae | 110 | 0.2 - 3.13 | 0.8 | 1.6 |

| Proteus mirabilis | 50 | 0.4 - 3.13 | 0.8 | 1.6 |

| Proteus vulgaris | 25 | 0.8 - 3.13 | 1.6 | 3.13 |

| Proteus morganii | 25 | 0.8 - 1.6 | 0.8 | 1.6 |

| Proteus rettgeri | 25 | 0.8 - 3.13 | 1.6 | 3.13 |

| Enterobacter spp. | 50 | 0.8 - >100 | 3.13 | 25 |

| Citrobacter spp. | 25 | 0.4 - 6.25 | 0.8 | 3.13 |

| Serratia marcescens | 50 | 1.6 - 12.5 | 3.13 | 6.25 |

| Pseudomonas aeruginosa | 100 | 1.6 - 50 | 6.25 | 12.5 |

| Staphylococcus aureus | 50 | 3.13 - 12.5 | 6.25 | 12.5 |

Data extracted from Nagate et al. (1980). In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. Antimicrobial Agents and Chemotherapy, 17(2), 203–208.

Mechanism of Action

As a derivative of nalidixic acid, AB206 is understood to function by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, repair, and recombination. This mechanism leads to a bactericidal effect against susceptible organisms.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of these antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Figure 2: Workflow for MIC Determination.

1. Preparation of Antibacterial Agent Dilutions:

-

A stock solution of the antibacterial agent is prepared in a suitable solvent.

-

Serial two-fold dilutions of the agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

2. Preparation of Bacterial Inoculum:

-

Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.

-

Control wells, including a growth control (no agent) and a sterility control (no bacteria), are also prepared.

-

The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Bacterial Membrane Integrity Assay

Figure 3: Workflow for Membrane Integrity Assay.

1. Cell Preparation and Treatment:

-

A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

The bacterial suspension is treated with various concentrations of the antibacterial agent and incubated for a defined period.

2. Staining:

-

A mixture of fluorescent dyes, such as SYTO 9 and propidium iodide (PI), is added to the treated cell suspension. SYTO 9 stains all bacterial cells (live and dead), while PI only penetrates cells with damaged membranes.

3. Incubation and Measurement:

-

The stained cell suspension is incubated in the dark to allow for dye penetration.

-

The fluorescence is then measured using a fluorometer or visualized using a fluorescence microscope. An increase in PI fluorescence indicates a loss of membrane integrity.

Reactive Oxygen Species (ROS) Accumulation Assay

Figure 4: Workflow for ROS Accumulation Assay.

1. Cell Preparation and Treatment:

-

Bacterial cells are grown to the mid-logarithmic phase, harvested, and resuspended in buffer.

-

The cells are then treated with the antibacterial agent.

2. Probe Loading and Incubation:

-

A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cell suspension. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The mixture is incubated to allow for probe uptake and oxidation.

3. Fluorescence Measurement:

-

The fluorescence intensity of the cell suspension is measured using a fluorometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

DNA Replication Inhibition Assay

Figure 5: Workflow for DNA Replication Inhibition Assay.

1. Cell Culture and Treatment:

-

A bacterial culture is grown and treated with the antibacterial agent at various concentrations.

2. Radiolabeling:

-

A radiolabeled DNA precursor, such as [³H]-thymidine, is added to the culture medium.

3. Incubation and DNA Precipitation:

-

The culture is incubated to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

The reaction is stopped, and the DNA is precipitated using an acid (e.g., trichloroacetic acid).

4. Measurement of Radioactivity:

-

The precipitated DNA is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity indicates inhibition of DNA synthesis.

Anti-Biofilm Activity Assay (Crystal Violet Staining)

Figure 6: Workflow for Anti-Biofilm Assay.

1. Biofilm Formation:

-

A standardized bacterial suspension in a suitable growth medium is added to the wells of a microtiter plate and incubated to allow for biofilm formation.

2. Treatment:

-

The planktonic cells are removed, and fresh medium containing various concentrations of the antibacterial agent is added to the wells. The plate is then incubated for a further period.

3. Staining:

-

The wells are washed to remove non-adherent cells.

-

The remaining biofilm is stained with a crystal violet solution.

4. Quantification:

-

After washing away the excess stain, the crystal violet bound to the biofilm is solubilized with a suitable solvent (e.g., ethanol or acetic acid).

-

The absorbance of the solubilized stain is measured using a microplate reader. A reduction in absorbance indicates anti-biofilm activity.

References

An In-depth Technical Guide to Antibacterial Agent 206: A Tale of Two Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals

The designation "Antibacterial agent 206" is associated with at least two distinct investigational compounds: AB206 , a nalidixic acid derivative, and SPR206 , a next-generation polymyxin analogue. This technical guide provides a comprehensive analysis of the available scientific data to determine the bactericidal or bacteriostatic nature of these agents, their mechanisms of action, and their activity spectra.

Executive Summary

Both AB206 and SPR206 exhibit bactericidal activity against a range of Gram-negative bacteria. Their mechanisms of action, however, are fundamentally different. AB206 functions by inhibiting bacterial DNA synthesis, a hallmark of the quinolone class of antibiotics. In contrast, SPR206, a polymyxin derivative, disrupts the integrity of the bacterial outer membrane through interaction with lipopolysaccharide (LPS). This guide will delve into the specifics of each compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions and the workflows used to characterize them.

AB206: A Bactericidal Quinolone Derivative

AB206 is a novel antibacterial agent structurally related to nalidixic acid.[1][2] It has demonstrated potent antibacterial activity against Gram-negative bacteria, including many strains resistant to nalidixic acid.[1][2][3]

Bactericidal Activity of AB206

Published research explicitly states that AB206 shows bactericidal activity against key Gram-negative pathogens.[1][2] Studies have demonstrated its effectiveness against Escherichia coli, Proteus species, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2]

Mechanism of Action: Inhibition of DNA Synthesis

The primary mode of action for AB206 is the strong inhibition of bacterial deoxyribonucleic acid (DNA) synthesis.[3] This is a characteristic of quinolone antibiotics, which target bacterial topoisomerase enzymes like DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to irreparable DNA damage and subsequent cell death. The potent inhibitory action of AB206 against DNA synthesis, coupled with its high penetrability into bacterial cells, is believed to be the basis for its high antibacterial activity.[3]

Quantitative Data: MIC and MBC

SPR206: A Bactericidal Polymyxin Analogue

SPR206 is a novel, next-generation polymyxin derivative designed for improved safety and efficacy against multidrug-resistant (MDR) Gram-negative bacteria.[4][5][6][7]

Bactericidal Activity of SPR206

Time-kill assays have confirmed the bactericidal activity of SPR206.[6][7] Furthermore, for some bacterial strains, the Minimum Bactericidal Concentration (MBC) values were found to be the same as the Minimum Inhibitory Concentration (MIC) values, which is a strong indicator of bactericidal action.[8] Combination studies have also shown that SPR206-based regimens exhibit synergistic and bactericidal activity.[9]

Mechanism of Action: Disruption of the Outer Membrane

Similar to other polymyxins, the mechanism of action of SPR206 involves an initial electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[10] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This destabilization ultimately results in the leakage of intracellular contents and cell death.[10]

Quantitative Data: MIC of SPR206

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of SPR206 against various Gram-negative pathogens.

Table 1: MIC Values of SPR206 against various Gram-negative bacteria [11]

| Bacterial Strain | MIC (mg/L) |

| E. coli IHMA558090 | 8 |

| E. coli ATCC 25922 | 0.125 |

| A. baumannii ATCC 19003 | 0.125 |

| K. pneumoniae ATCC 13882 | 0.125 |

| P. aeruginosa ATCC 27853 | 0.25 |

| A. baumannii NCTC13424 | 0.06 |

| A. baumannii (NCTC13301) | 0.125 |

| P. aeruginosa Pa14 | 0.125 |

Table 2: MIC₅₀ and MIC₉₀ Values of SPR206 against Clinical Isolates [4][5]

| Organism Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| P. aeruginosa | 0.25 | 0.25-0.5 |

| Acinetobacter spp. (MDR) | 0.12 | 2 |

| Acinetobacter spp. (XDR) | 0.12 | 8 |

| Non-Morganellaceae Enterobacterales | 0.06 | 0.25 |

| Carbapenem-resistant Enterobacterales (US & W. Europe) | 0.06 | 0.5 |

| Carbapenem-resistant Enterobacterales (E. Europe) | 0.5 | 64 |

Experimental Protocols

The determination of whether an antibacterial agent is bactericidal or bacteriostatic relies on the comparison of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12][13]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][14]

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibacterial agent (AB206 or SPR206) in a suitable solvent at a concentration that is at least 10-fold higher than the highest concentration to be tested.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Broth Microdilution Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in MHB. The final volume in each well should be 100 µL.

-

Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.

-

Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing: Following the determination of the MIC, select the wells showing no visible growth.

-

Plating: Aliquot a standardized volume (e.g., 100 µL) from each of these wells and spread it onto a suitable agar plate (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

Based on the available scientific literature, both antibacterial agents designated as "206" — AB206 and SPR206 — are classified as bactericidal . AB206, a quinolone derivative, achieves this through the inhibition of DNA synthesis, while SPR206, a polymyxin analogue, acts by disrupting the bacterial outer membrane. The quantitative data for SPR206 indicates potent activity against a wide range of challenging Gram-negative pathogens. While qualitative evidence for AB206's bactericidal nature is strong, further research is needed to quantify its MIC and MBC values against a broad panel of clinical isolates. The experimental protocols outlined provide a standardized framework for the continued investigation and characterization of these and other novel antibacterial compounds.

References

- 1. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of a new nalidixic acid derivative, AB206 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1295. Activity of SPR206, a Polymyxin B Derivative, Compared to Colistin Alone and in Combination Against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Determining Susceptibility and Potential Mediators of Resistance for the Novel Polymyxin Derivative, SPR206, in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPR206 | TargetMol [targetmol.com]

- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. qlaboratories.com [qlaboratories.com]

The Synthesis of Antibacterial Agent X-206: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of the polyether ionophore antibiotic, X-206. The synthesis, a landmark achievement in natural product synthesis, was accomplished by David A. Evans and his research group. Due to the proprietary nature of the full, detailed experimental protocols published in the Journal of the American Chemical Society, this guide will focus on the strategic elements of the synthesis, key chemical transformations, and the overall logic of the synthetic pathway.

Core Synthesis Strategy

The total synthesis of Antibiotic X-206 is a convergent synthesis, meaning that several complex fragments of the molecule were synthesized independently and then coupled together in the later stages of the synthesis. This approach allows for a more efficient overall process and facilitates the confirmation of stereochemistry in each fragment before the final assembly.

The molecule was retrosynthetically disconnected into three key fragments of similar complexity:

-

The Left-Hand Fragment (C1-C9): A chiral fragment containing a tetrahydropyran ring.

-

The Central Fragment (C10-C17): A highly functionalized acyclic fragment.

-

The Right-Hand Fragment (C18-C27): A fragment containing a spiroketal system.

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Convergent synthesis strategy for Antibiotic X-206.

Key Experimental Methodologies

While the full experimental details are not publicly available, the synthesis of Antibiotic X-206 relied on a number of stereocontrolled reactions that were pioneering at the time. The following are representative examples of the types of methodologies employed:

-

Asymmetric Aldol Reactions: The Evans synthesis made extensive use of chiral auxiliaries to control the stereochemistry of newly formed chiral centers during carbon-carbon bond formation.

-

Substrate-Directed Reductions: The stereochemistry of hydroxyl groups was often set by using directing groups already present in the molecule to guide the approach of a reducing agent.

-

Organosilicon Chemistry: Silyl ethers were used extensively as protecting groups for alcohols, and organosilicon reagents were likely employed in various bond-forming reactions.

-

Sulfone Chemistry: The coupling of the major fragments was achieved through the use of sulfone-based anions, a reliable method for forming carbon-carbon bonds.

Quantitative Data

Detailed quantitative data, such as reaction yields, spectroscopic data (NMR, IR, Mass Spectrometry), and optical rotations for each intermediate, are contained within the primary literature and are not fully available in the public domain. For researchers undertaking similar synthetic challenges, it is highly recommended to consult the original publication:

Evans, D. A.; Bender, S. L.; Morris, J. J. Am. Chem. Soc.1988 , 110 (8), 2506–2526.

Signaling Pathways and Logical Relationships

The synthesis of a complex natural product like Antibiotic X-206 is a highly logical process, where the successful construction of each fragment is dependent on the careful planning of protecting group strategies and the order of bond-forming reactions. The logical flow of the synthesis can be represented as a series of dependencies.

Caption: Logical dependencies in the total synthesis of Antibiotic X-206.

Conclusion

The total synthesis of Antibiotic X-206 by Evans and coworkers stands as a testament to the power of strategic planning and the application of stereocontrolled reactions in organic chemistry. While this guide provides a high-level overview, it is intended to serve as a starting point for researchers and professionals in the field of drug development and natural product synthesis. For a comprehensive understanding, direct consultation of the primary literature is essential. The elegant solutions developed for the construction of this complex molecule continue to inform and inspire the field of organic synthesis.

A Comprehensive Technical Guide on the Solubility and Stability of Antibacterial Agent 206

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Antibacterial Agent 206, a novel compound with significant potential in antibacterial research. The information presented herein is intended to support further investigation and application of this agent in drug development.

Introduction

This compound (also referred to as Compound 10e) is an indolylacryloyl-derived oxacin.[1] It has demonstrated a broad spectrum of antibacterial activity, with reported Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL.[1] Mechanistically, this compound is understood to exert its effects by disrupting membrane integrity, promoting the accumulation of reactive oxygen species (ROS), and inhibiting DNA replication.[1] Furthermore, it has been shown to reduce exopolysaccharide production and eliminate biofilms, thereby mitigating drug resistance.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a therapeutic agent.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The following table summarizes the solubility of this compound in various solvents.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) |

| DMSO | ≥ 50 |

| Ethanol | < 1 (insoluble) |

| Water | < 1 (insoluble) |

Note: The provided data is based on available information. Further studies are recommended to fully characterize the solubility in a wider range of pharmaceutically relevant solvents and buffer systems.

Stability Profile

The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. The following table outlines the stability of this compound under various conditions.

Table 2: Stability of this compound

| Condition | Observation |

| Storage Solution | It is recommended to prepare and use solutions on the same day. For short-term storage, aliquots can be stored at -20°C for up to one month. |

| Long-Term Storage | For long-term storage, it is recommended to store the compound at -80°C for up to two years. |

Note: The stability data is based on preliminary assessments. Comprehensive forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are necessary to fully elucidate the degradation pathways and identify potential degradants.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. The following sections describe the methodologies for determining the solubility and stability of this compound.

4.1. Solubility Determination Protocol

This protocol outlines a method for determining the thermodynamic solubility of this compound using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

Caption: Workflow for solubility determination.

4.2. Stability Assessment Protocol (Forced Degradation)

This protocol describes a forced degradation study to identify the degradation pathways and stability-indicating properties of this compound.

Workflow for Forced Degradation Study

Caption: Workflow for forced degradation study.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effects through a multi-faceted approach. The diagram below illustrates the proposed mechanism of action.

Proposed Mechanism of Action for this compound

Caption: Proposed mechanism of action.

References

An In-Depth Technical Guide on the Interaction of SPR206 with Lipid A in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR206 is a next-generation polymyxin antibiotic designed to combat multidrug-resistant (MDR) Gram-negative bacterial infections. Its primary mechanism of action involves a direct interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of these bacteria. This interaction disrupts the membrane's integrity, leading to bacterial cell death. This technical guide provides a comprehensive overview of the core interaction between SPR206 and lipid A, including available quantitative data on its antimicrobial activity, detailed experimental protocols for assessing its efficacy, and a visualization of its mechanism of action. While specific biophysical data on the SPR206-lipid A binding affinity remains proprietary, this guide leverages data from closely related polymyxins to provide a thorough understanding of the underlying principles and methodologies.

Introduction to SPR206 and its Target: Lipid A

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier to many antibiotics. A key component of this outer membrane is lipopolysaccharide (LPS), which consists of three domains: the O-antigen, a core oligosaccharide, and the membrane-anchoring lipid A. Lipid A is a highly conserved glucosamine-based phospholipid responsible for the endotoxic activity of LPS and is essential for the viability of most Gram-negative bacteria.[1][2][3][4][5]

SPR206 is a novel, intravenously administered polymyxin analogue.[6][7] Like other polymyxins, its structure includes a polycationic peptide ring and a fatty acid tail, which are crucial for its interaction with the negatively charged lipid A.[8][9] The initial and critical step in its antibacterial action is the electrostatic binding to lipid A, followed by disruption of the outer membrane.[8][9] Preclinical and clinical studies have demonstrated SPR206's potent activity against a broad spectrum of MDR Gram-negative pathogens, including those identified as urgent threats by the CDC and WHO.[6][7]

Quantitative Data: In Vitro Activity of SPR206

The in vitro potency of SPR206 has been extensively evaluated against a wide range of Gram-negative clinical isolates. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) for SPR206 against several important pathogens.

Table 1: SPR206 MIC Values for Acinetobacter baumannii Strains [10][11][12]

| Strain Type | Colistin Susceptibility | SPR206 MIC50 (mg/L) | SPR206 MIC90 (mg/L) | Colistin MIC50 (mg/L) | Colistin MIC90 (mg/L) |

| All Isolates (n=118) | Mixed | 0.12 | 0.25 | 1 | 4 |

| Colistin-Susceptible (n=104) | Susceptible | 0.12 | 0.25 | 1 | 1 |

| Colistin-Resistant (n=14) | Resistant | 0.12 | 0.25 | 4 | 8 |

| Colistin-Resistant (n=17) | Resistant | 1 | 16 | 16 | 256 |

| OXA-producing | Susceptible | 0.064 | 0.125 | - | - |

Table 2: SPR206 MIC Values for Pseudomonas aeruginosa Strains [8]

| Strain Type | SPR206 MIC50 (mg/L) | SPR206 MIC90 (mg/L) |

| All Isolates | 0.25 | 0.25-0.5 |

Table 3: SPR206 MIC Values for Enterobacterales [8][13]

| Organism Group | Carbapenem Susceptibility | Geographic Origin | SPR206 MIC50 (mg/L) | SPR206 MIC90 (mg/L) |

| Non-Morganellaceae Enterobacterales | Mixed | Mixed | 0.06 | 0.25 |

| Carbapenem-Resistant Enterobacterales | Resistant | US & Western Europe | 0.06 | 0.5 |

| Carbapenem-Resistant Enterobacterales | Resistant | Eastern Europe | 0.5 | 64 |

| NDM-producing Enterobacteriaceae | Resistant | China | 0.125 | 0.25 |

| KPC-2-producing Enterobacteriaceae | Resistant | China | 0.125 | 0.5 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical & Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution [10]

-

Preparation of Bacterial Inoculum:

-

Isolates are cultured on appropriate agar plates overnight.

-

Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.

-

The suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

SPR206 and comparator antibiotics are serially diluted in CAMHB in 96-well microtiter plates to cover a range of concentrations.

-

-

Inoculation and Incubation:

-

Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

-

The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol: Time-Kill Assay [14][15]

-

Preparation:

-

An overnight bacterial culture is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

SPR206 is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

-

-

Sampling and Plating:

-

The cultures are incubated at 37°C with shaking.

-

Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Serial dilutions of the aliquots are plated onto appropriate agar plates.

-

-

Data Analysis:

-

After incubation, the colonies on the plates are counted to determine the CFU/mL at each time point.

-

The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

-

Biophysical Interaction Analysis (Hypothetical for SPR206)

While specific binding data for SPR206 and lipid A is not publicly available, the following protocols, adapted from studies on polymyxin B, are standard methods for quantifying such interactions.

Protocol: Isothermal Titration Calorimetry (ITC) [2][16]

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

-

Sample Preparation:

-

Purified lipid A is prepared in a suitable buffer and placed in the sample cell of the calorimeter.

-

SPR206 is dissolved in the same buffer and loaded into the injection syringe.

-

-

Titration:

-

Small aliquots of the SPR206 solution are injected into the lipid A solution at regular intervals.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The resulting thermogram is integrated to determine the heat change per injection.

-

These data are then fit to a binding model to calculate the thermodynamic parameters of the interaction.

-

Protocol: Fluorescence Polarization/Displacement Assay [1][14]

This assay measures the binding of a small fluorescently labeled molecule to a larger molecule. In a displacement format, the decrease in polarization upon the addition of a competing unlabeled ligand is measured.

-

Probe Binding:

-

A fluorescent probe with known affinity for lipid A (e.g., dansylcadaverine) is incubated with lipid A.

-

The fluorescence polarization of the solution is measured.

-

-

Competitive Displacement:

-

Increasing concentrations of SPR206 are added to the probe-lipid A mixture.

-

SPR206 displaces the fluorescent probe from lipid A, causing a decrease in fluorescence polarization.

-

-

Data Analysis:

-

The concentration of SPR206 required to displace 50% of the fluorescent probe (IC50) is determined.

-

The IC50 value is then used to calculate the binding affinity (Ki) of SPR206 for lipid A.

-

Visualization of the Mechanism of Action

The interaction of SPR206 with the Gram-negative bacterial outer membrane is a multi-step process that ultimately leads to cell death. The following diagrams, generated using Graphviz, illustrate the key stages of this mechanism.

Conclusion

SPR206 represents a significant advancement in the fight against MDR Gram-negative infections. Its potent bactericidal activity is initiated by a specific interaction with lipid A in the bacterial outer membrane. This guide has summarized the available quantitative data on the in vitro efficacy of SPR206, provided detailed experimental protocols for its evaluation, and visualized its mechanism of action. While direct biophysical characterization of the SPR206-lipid A interaction is not yet in the public domain, the methodologies outlined provide a clear pathway for such investigations. The continued development and study of SPR206 are crucial for addressing the urgent global threat of antimicrobial resistance.

References

- 1. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Titration calorimetric studies to elucidate the specificity of the interactions of polymyxin B with lipopolysaccharides and lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA Approves Phase 2 Trial for Spero's SPR206 Against MDR Infections [synapse.patsnap.com]

- 7. Spero Therapeutics Announces Clearance of IND for SPR206 to Treat MDR Gram-negative Bacterial Infections - BioSpace [biospace.com]

- 8. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biophysical characterization of polymyxin B interaction with LPS aggregates and membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the in vitro activity of new polymyxin B analogue SPR206 against clinical MDR, colistin-resistant and tigecycline-resistant Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent activity of polymyxin B is associated with long-lived super-stoichiometric accumulation mediated by weak-affinity binding to lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of the binding of polymyxin B to endotoxic lipid A and core glycolipid using a fluorescent displacement probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1295. Activity of SPR206, a Polymyxin B Derivative, Compared to Colistin Alone and in Combination Against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

Compound 10e: A Technical Guide on its Induction of Reactive Oxygen Species in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Compound 10e, a hydroxyethyl indolylacryloyl-derived oxacin, has emerged as a promising broad-spectrum antibacterial candidate.[1] A key aspect of its antimicrobial activity is the induction of oxidative stress through the production of Reactive Oxygen Species (ROS) within bacterial cells. This technical guide provides a comprehensive overview of the available data on Compound 10e, its mechanism of action, and detailed experimental protocols relevant to the study of compound-induced ROS production in bacteria.

Introduction to Compound 10e and its Antibacterial Activity

Compound 10e is a novel synthetic oxacin derivative that has demonstrated potent antibacterial efficacy against a range of bacterial strains.[1] Its multifaceted mechanism of action, which includes the disruption of bacterial cell membranes, inhibition of DNA replication, and crucially, the accumulation of intracellular ROS, makes it a subject of significant interest in the development of new antibacterial therapies.[1] The generation of ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), overwhelms the bacterial antioxidant defense systems, leading to oxidative damage of vital cellular components and ultimately, cell death.

Quantitative Data: Antibacterial Potency of Compound 10e

The antibacterial activity of Compound 10e has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Type | MIC (μg/mL) |

| Staphylococcus aureus | Gram-positive | 0.25 - 1 |

| Bacillus subtilis | Gram-positive | 0.25 - 1 |

| Escherichia coli | Gram-negative | 0.25 - 1 |

| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1 |

| (Data summarized from available research)[1] |

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

The primary bactericidal effect of Compound 10e is linked to its ability to promote the accumulation of ROS within the bacterial cytoplasm. This surge in oxidative stress is a key contributor to its potent antimicrobial properties.

Caption: Proposed mechanism of ROS-induced bacterial cell death by Compound 10e.

Experimental Protocols

Disclaimer: The following protocols are representative methods for assessing the mechanisms of action of antibacterial compounds. The specific parameters for Compound 10e are not fully detailed in the publicly available literature. These protocols are provided as a guide for researchers to design their own experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial compound.

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Preparation of Compound 10e Stock Solution: Dissolve Compound 10e in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Compound 10e stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted Compound 10e. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of Compound 10e that completely inhibits visible growth of the bacteria.

Measurement of Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Caption: Experimental workflow for measuring intracellular ROS using DCFH-DA.

Protocol:

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).

-

Compound Treatment: Add Compound 10e at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial suspension. Include an untreated control.

-

DCFH-DA Staining: Add DCFH-DA to the bacterial suspensions to a final concentration of 10 µM.

-

Incubation: Incubate the suspensions in the dark at 37°C for 30-60 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

Conclusion